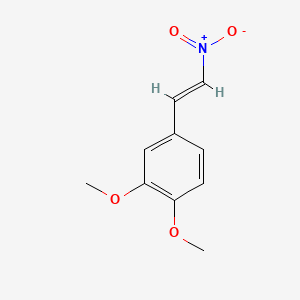

3,4-Dimethoxy-b-nitrostyrene

Description

Historical Context and Evolution of Nitrostyrene (B7858105) Chemistry

The foundation of nitrostyrene chemistry was laid in 1895 with the discovery of the nitroaldol reaction by the Belgian chemist Louis Henry. wikipedia.orgsciencehistory.org This reaction, also known as the Henry reaction, involves the carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone in the presence of a base, yielding a β-nitro alcohol. wikipedia.org This pivotal discovery provided a straightforward route to a variety of nitro compounds. The initial products of the Henry reaction, β-nitro alcohols, can be readily dehydrated to furnish nitroalkenes, including the β-nitrostyrene scaffold. wikipedia.org

Early methods for the synthesis of β-nitrostyrenes often involved the use of base catalysts such as alcoholic potassium hydroxide (B78521) or methylamine. mdma.ch However, these methods sometimes led to the formation of polymeric byproducts, particularly if the reaction was not carefully controlled. mdma.ch Over the years, significant advancements have been made to refine and expand the scope of nitrostyrene synthesis. The use of ammonium (B1175870) acetate (B1210297) in acetic acid became a more general and reliable method for the condensation of benzaldehydes with nitroalkanes. mdma.ch

A major evolution in nitrostyrene chemistry has been the development of asymmetric synthesis, allowing for the control of stereochemistry. The first enantioselective nitroaldol reaction was reported in 1992, utilizing Shibasaki catalysts. wikipedia.org This opened the door for the synthesis of chiral β-nitrostyrene precursors and their derivatives, a crucial development for their application in medicinal chemistry.

Significance of the 3,4-Dimethoxy Aromatic Substitution Pattern in Targeted Chemical Compound Design

The substitution pattern on the aromatic ring of β-nitrostyrene derivatives plays a critical role in modulating their chemical and biological properties. The 3,4-dimethoxy substitution, in particular, has proven to be of considerable significance in the design of targeted chemical compounds, especially in the field of medicinal chemistry.

Research has shown that the presence of methoxy (B1213986) groups at the 3 and 4-positions of a phenyl ring can confer greater resistance to metabolic degradation in both human and rat liver microsomes. taylorandfrancis.com This is somewhat counterintuitive, as methoxy groups themselves can be sites of metabolism. However, this substitution pattern can lead to improved oral bioavailability of drug candidates. taylorandfrancis.com For example, in a study on cathepsin K inhibitors, the introduction of a 3,4-dimethoxyphenyl motif resulted in compounds with excellent metabolic stability and absorption profiles. researchgate.net

The electronic nature of the 3,4-dimethoxy groups also influences the reactivity of the β-nitrostyrene molecule. These electron-donating groups can affect the electron density of the conjugated system, which in turn can modulate the compound's interaction with biological targets. koreascience.kr The steric properties of this substitution pattern can also play a role in how the molecule fits into the active site of an enzyme or receptor. koreascience.kr

Contemporary Research Directions in β-Nitrostyrene Compound Development

The versatile reactivity and diverse biological activities of β-nitrostyrene derivatives have spurred a wide range of contemporary research efforts. These compounds are not only valuable synthetic intermediates but also exhibit a spectrum of biological effects.

A significant area of research is their application as antimicrobial and antifungal agents. researchgate.netresearchgate.net For instance, derivatives of 3,4-dimethoxy-β-nitrostyrene have demonstrated potential antifungal activity, particularly against Candida albicans. wikipedia.org The mechanism of their antimicrobial action is thought to involve the inhibition of protein tyrosine phosphatases (PTPs), which disrupts cell signaling in microorganisms. nih.gov

Furthermore, β-nitrostyrene derivatives are being investigated for their potential as anticancer agents. researchgate.net Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines. plos.org The proposed mechanisms of action include the induction of apoptosis and the inhibition of key cellular pathways involved in cancer progression. plos.org Some derivatives have also been explored for their anti-inflammatory properties, with studies indicating they can inhibit the activation of inflammatory pathways.

Beyond their biological applications, β-nitrostyrenes serve as important building blocks in organic synthesis. rsc.org The electron-deficient double bond makes them excellent Michael acceptors, allowing for the construction of more complex molecules. researchgate.net They are also used as precursors for the synthesis of phenethylamines, a class of compounds with significant pharmacological applications. beilstein-journals.org In the field of materials science, β-nitrostyrene derivatives have been studied as inhibitors of free radical polymerization. researchgate.net

The synthesis of 3,4-Dimethoxy-β-nitrostyrene is typically achieved through the Henry reaction, where 3,4-dimethoxybenzaldehyde (B141060) is reacted with nitromethane (B149229) in the presence of a catalyst like ammonium acetate. wikipedia.org

| Compound | Starting Aldehyde | Nitroalkane | Catalyst | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|---|

| 3,4-Dimethoxy-β-nitrostyrene | 3,4-dimethoxybenzaldehyde | nitromethane | ammonium acetate | 50.5% | 139–141 | wikipedia.org |

| 3,4-ethylenedioxy-β-nitrostyrene | 3,4-ethylenedioxybenzaldehyde | nitromethane | ammonium acetate | 72.5% | 147–149 | wikipedia.org |

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| 3,4-dimethoxy-β-nitrostyrene | 128 | wikipedia.org |

| 3,4-dimethoxy-β-methyl-β-nitrostyrene | 128 | wikipedia.org |

| 3,4-ethylenedioxy-β-nitrostyrene | 64 | wikipedia.org |

| 3,4-ethylenedioxy-β-methyl-β-nitrostyrene | 32 | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJMYDMKPSZMSB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037367 | |

| Record name | 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22568-47-4, 4230-93-7 | |

| Record name | 1,2-Dimethoxy-4-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXY-BETA-NITROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 3,4 Dimethoxy β Nitrostyrene Analogues

Optimized Henry Reaction (Nitroaldol Condensation) Protocols in 3,4-Dimethoxy-β-nitrostyrene Synthesis

The Henry reaction is a classical and highly effective method for forming carbon-carbon bonds through the addition of a nitroalkane to a carbonyl compound. Current time information in Bangalore, IN. In the context of 3,4-dimethoxy-β-nitrostyrene synthesis, this reaction involves the condensation of 3,4-dimethoxybenzaldehyde (B141060) with a nitroalkane, typically nitromethane (B149229), followed by dehydration to yield the target β-nitrostyrene. mdpi.com

Catalytic Systems and Reaction Condition Optimization

The efficiency and selectivity of the Henry reaction are heavily influenced by the choice of catalyst and reaction conditions. A variety of catalytic systems have been explored to promote the nitroaldol condensation of aromatic aldehydes. mdpi.com

Base catalysts are commonly employed to deprotonate the nitroalkane, generating the nucleophilic nitronate anion. These can range from simple inorganic bases like alkali metal hydroxides and carbonates to organic bases such as primary, secondary, and tertiary amines. scirp.org The use of ammonium (B1175870) acetate (B1210297) in glacial acetic acid is a frequently reported method. mdpi.comnih.gov For instance, the reaction of 3,4-dimethoxybenzaldehyde with nitromethane using ammonium acetate in acetic acid provides 3,4-dimethoxy-β-nitrostyrene. mdpi.com The reaction is often carried out at elevated temperatures, such as refluxing at 110°C, to drive the condensation and subsequent dehydration. nih.govfrontiersin.org

More sophisticated catalytic systems involving metal complexes have also been developed to enhance reaction rates and, in some cases, to control stereoselectivity. Copper(II) complexes, for example, have been shown to be effective catalysts for the Henry reaction. These systems can operate under milder conditions and may offer improved yields. The choice of solvent also plays a crucial role, with polar solvents generally favoring the reaction.

Optimization of reaction conditions often involves screening different catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of the desired β-nitrostyrene. For example, some protocols utilize microwave irradiation to accelerate the reaction. scirp.org

Synthesis of the Core 3,4-Dimethoxy-β-nitrostyrene Scaffold from 3,4-Dimethoxybenzaldehyde

The synthesis of the core 3,4-dimethoxy-β-nitrostyrene scaffold is a direct application of the Henry reaction. The process commences with the reaction between 3,4-dimethoxybenzaldehyde and nitromethane. mdpi.comprepchem.com

A typical laboratory-scale synthesis involves mixing 3,4-dimethoxybenzaldehyde and nitromethane with a catalyst, such as ammonium acetate, in a suitable solvent like glacial acetic acid. mdpi.com The mixture is then heated for several hours to facilitate both the initial nitroaldol addition and the subsequent dehydration of the intermediate β-nitroalcohol. prepchem.com The product, 3,4-dimethoxy-β-nitrostyrene, often precipitates from the reaction mixture upon cooling or addition of water and can be purified by recrystallization. mdpi.compreprints.org

The following table summarizes a representative synthetic protocol for 3,4-dimethoxy-β-nitrostyrene:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |

| 3,4-Dimethoxybenzaldehyde | Nitromethane | Ammonium Acetate | Glacial Acetic Acid | Reflux | 50.5% | mdpi.com |

| 3,4-Dimethoxybenzaldehyde | Nitromethane | Ammonium Acetate | - | 70-100°C, 2-6 hours | - | prepchem.com |

β-Dehydration Reactions in Nitrostyrene (B7858105) Derivative Synthesis

The formation of the nitrostyrene double bond is achieved through the dehydration of the initially formed β-nitroalcohol adduct from the Henry reaction. polimi.it In many synthetic protocols for β-nitrostyrenes, this dehydration step occurs in situ, particularly when the reaction is conducted at elevated temperatures or under acidic or strongly basic conditions. researchgate.net

The ease of dehydration is influenced by the stability of the resulting conjugated system. In the case of aromatic β-nitrostyrenes, the formation of a double bond conjugated with both the aromatic ring and the nitro group provides a strong thermodynamic driving force for the elimination of water. sciencemadness.org For electron-rich aromatic aldehydes, such as 3,4-dimethoxybenzaldehyde, this dehydration can occur quite readily. sciencemadness.org

In some instances, the β-nitroalcohol intermediate can be isolated. Subsequent dehydration can then be effected by treating the alcohol with a dehydrating agent, such as acetic anhydride (B1165640), or by heating with an acid or base catalyst. cdnsciencepub.com For example, refluxing a β-nitroalcohol with acetic anhydride and sodium acetate can lead to the formation of the corresponding nitrostyrene. cdnsciencepub.com

Strategic Structural Modifications at the Aromatic Ring

The versatility of the Henry reaction allows for the synthesis of a wide array of β-nitrostyrene analogues by simply varying the starting aromatic aldehyde. This enables the strategic modification of the substitution pattern on the aromatic ring, which can significantly influence the chemical and physical properties of the resulting nitrostyrene.

Exploration of Alkyloxy Chain Substitutions at the 3,4-Positions (e.g., Ethylenedioxy, Methylenedioxy)

Modifying the alkyloxy substituents at the 3- and 4-positions of the benzene (B151609) ring is a common strategy to create analogues of 3,4-dimethoxy-β-nitrostyrene. Replacing the two methoxy (B1213986) groups with a cyclic diether, such as a methylenedioxy or an ethylenedioxy group, can alter the molecule's conformation and electronic properties.

The synthesis of these analogues follows the same fundamental Henry reaction pathway. For example, 3,4-(methylenedioxy)-β-nitrostyrene is readily prepared by the condensation of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) with nitromethane. orgsyn.org Similarly, 3,4-ethylenedioxy-β-nitrostyrene can be synthesized from 3,4-ethylenedioxybenzaldehyde. mdpi.com

The following table presents synthetic data for these analogues:

| Starting Aldehyde | Nitroalkane | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 3,4-Ethylenedioxybenzaldehyde | Nitromethane | Ammonium Acetate | Glacial Acetic Acid | - | 3,4-Ethylenedioxy-β-nitrostyrene | 72.5% | mdpi.com |

| Piperonal (3,4-Methylenedioxybenzaldehyde) | Nitromethane | - | Methanol | - | 3,4-Methylenedioxy-β-nitrostyrene | - | orgsyn.org |

Impact of Aromatic Substitution Patterns on Reaction Efficiency and Regioselectivity

The nature and position of substituents on the aromatic ring of the starting aldehyde can have a significant impact on the efficiency of the Henry reaction. mdpi.com Electron-donating groups, such as the methoxy groups in 3,4-dimethoxybenzaldehyde, generally activate the aromatic ring. While this can be beneficial for some reactions, in the context of the Henry reaction, electron-withdrawing groups on the benzaldehyde (B42025) can sometimes lead to higher yields of the nitroalcohol product. mdpi.com

However, for the direct synthesis of nitrostyrenes where dehydration is desired, electron-donating groups can facilitate the elimination step by stabilizing the developing positive charge on the benzylic carbon in the transition state. The presence of substituents can also introduce steric hindrance, which may affect the reaction rate.

Strategic Structural Modifications at the β-Carbon of the Nitrovinyl Moiety

The introduction of short alkyl chains, such as methyl and ethyl groups, at the β-position of the nitrovinyl side chain is a common strategy to create analogues of 3,4-dimethoxy-β-nitrostyrene. These modifications are typically achieved through a nitroaldol condensation, specifically the Henry reaction. uc.pt This reaction involves the condensation of 3,4-dimethoxybenzaldehyde with a corresponding nitroalkane, such as nitroethane for the β-methyl analogue or 1-nitropropane (B105015) for the β-ethyl analogue, using a catalyst like ammonium acetate in a solvent such as glacial acetic acid. uc.ptmdpi.comnih.gov

Table 1: Synthesis of β-Alkyl-3,4-dimethoxy-β-nitrostyrene Analogues via Henry Reaction This table is interactive. You can sort and filter the data.

| Product Compound | Aldehyde | Nitroalkane | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 3,4-Dimethoxy-β-methyl-β-nitrostyrene | 3,4-Dimethoxybenzaldehyde | Nitroethane | 56.5 | 66–68 | mdpi.com |

| 3,4-Dimethoxy-β-methyl-β-nitrostyrene | 3,4-Dimethoxybenzaldehyde | Nitroethane | 89 | 70–72 | nih.gov |

| 3,4-Dimethoxy-β-ethyl-β-nitrostyrene | 3,4-Dimethoxybenzaldehyde | 1-Nitropropane | 91 | 78–80 | nih.gov |

Halogenation at the β-carbon of the nitrovinyl group represents another key derivatization strategy. The resulting β-bromo-β-nitrostyrenes are valuable synthetic intermediates. rsc.org A general method for synthesizing these compounds involves the bromination of the parent nitroalkene, followed by the elimination of hydrogen bromide using a base. rsc.org

In the case of 3,4-dimethoxy-β-nitrostyrene, the synthesis of its β-bromo derivative has been reported. mdpi.com This modification introduces a good leaving group, making the compound a potent Michael acceptor, which is thought to contribute to its biological activity. rsc.org Halogen substituents, particularly bromine at the β-position, have been shown to enhance the antimicrobial activities of nitrostyrene compounds. rsc.org However, research comparing the antifungal efficacy of 3,4-disubstituted β-nitrostyrenes found that in some cases, β-bromo substitution led to a decrease in the inhibitory effect against Candida albicans when compared to the unsubstituted or even the β-methyl substituted analogue. mdpi.compreprints.org This highlights the complex structure-activity relationships within this class of compounds.

Table 2: Comparison of Antifungal Activity in a 3,4-Dimethoxy-β-nitrostyrene Series This table is interactive. You can sort and filter the data.

| Compound | β-Substituent | Activity against C. albicans | Reference |

|---|---|---|---|

| 3,4-Dimethoxy-β-nitrostyrene | -H | Weakest in series | mdpi.com |

| 3,4-Dimethoxy-β-methyl-β-nitrostyrene | -CH₃ | Weaker than unsubstituted | mdpi.com |

| 3,4-Dimethoxy-β-bromo-β-nitrostyrene | -Br | Weaker than β-methyl analogue | mdpi.com |

Introduction of Alkyl Groups (e.g., β-Methyl, β-Ethyl) for Activity Modulation

Advanced Synthetic Approaches for Novel 3,4-Dimethoxy-β-nitrostyrene Analogues

Beyond the standard Henry reaction, research has explored optimizing synthetic conditions and developing novel methodologies to access 3,4-dimethoxy-β-nitrostyrene and its derivatives. One focus has been on improving the industrial viability and safety of the synthesis. For instance, patents describe methods that utilize specific solvents like acetic acid in the presence of a primary amine to facilitate the condensation reaction at safer temperature ranges (e.g., 60-90°C) while achieving high yields (80-99%). google.comgoogle.com This approach allows for easier crystallization of the product upon the addition of water. google.com

Another advanced approach involves the one-pot reduction of β-nitrostyrene analogues to their corresponding phenethylamines. beilstein-journals.org While this transforms the nitrovinyl group, the methodologies employed are sophisticated. For example, the use of sodium borohydride (B1222165) in combination with catalytic amounts of copper(II) chloride provides a rapid and high-yielding method for this reduction under mild conditions, avoiding the need for harsh reagents like lithium aluminum hydride. beilstein-journals.orgchemrxiv.org Such efficient reduction methods are crucial as they open up pathways to a different class of derivatives from the nitrostyrene precursors.

Furthermore, β-bromo-β-nitrostyrenes serve as versatile intermediates for advanced applications. They can undergo various reactions, including Michael additions and cycloadditions, to construct complex carbocyclic and heterocyclic scaffolds. rsc.org For example, they can react with nucleophiles like sulfinic acids to produce halogen-containing nitrosulfone derivatives. researchgate.net These subsequent transformations of strategically modified 3,4-dimethoxy-β-nitrostyrene analogues represent an advanced strategy for generating novel and diverse chemical entities.

Molecular Structure Activity Relationship Sar and Structure Property Activity Relationship Spar Investigations

Conformational Analysis of the Nitrovinyl Side Chain and Aromatic Ring Orientation

The spatial arrangement of the nitrovinyl side chain relative to the aromatic ring is a critical determinant of biological activity. frontiersin.orgnih.gov This conformation influences how the molecule interacts with biological targets.

Analysis of E/Z Isomerism and its Influence on Biological Activity

The presence of a carbon-carbon double bond in the nitrovinyl side chain gives rise to E/Z isomerism (a form of stereoisomerism). studymind.co.ukethernet.edu.et In β-nitrostyrenes, the E (trans) and Z (cis) isomers differ in the spatial orientation of substituents around the double bond. studymind.co.uk Synthetic procedures for β-nitrostyrene derivatives, such as the Henry condensation reaction, predominantly yield the more stable E-isomer. mdpi.com For instance, the synthesis of 3,4-dimethoxy-β-methyl-β-nitrostyrene resulted in a high E/Z ratio of 45/2. mdpi.com The thermodynamic stability of the E-isomer is attributed to reduced steric hindrance compared to the Z-isomer. This stereochemical configuration is crucial as it can significantly impact the molecule's fit within the binding site of a biological target, thereby influencing its pharmacological profile. core.ac.uk

Application of Theoretical Methodologies for Conformational Studies (e.g., Ab Initio Molecular Orbital Calculations)

Theoretical methods, such as ab initio molecular orbital calculations, have been instrumental in elucidating the conformational preferences of β-nitrostyrene derivatives. uc.ptresearchgate.net These computational studies have revealed that β-nitrostyrenes generally exhibit a nearly planar conformation. uc.pt However, the introduction of a methyl group at the β-position of the nitrovinyl chain induces a significant conformational change. uc.pt The aromatic ring becomes tilted with respect to the side chain, with a calculated deviation of approximately 28 degrees from coplanarity. uc.pt This loss of planarity affects the electronic delocalization between the aromatic ring and the nitro group, which in turn can modulate the compound's reactivity and biological activity. uc.pt

Elucidation of Aromatic Substituent Effects on Biological Potency

The nature and position of substituents on the aromatic ring play a pivotal role in modulating the biological potency of β-nitrostyrene derivatives.

Comparative Analysis of 3,4-Dimethoxy, 3,4-Ethylenedioxy, and 3,4-Methylenedioxy Groups on Activity Profiles

Studies comparing the effects of different substituents at the 3 and 4 positions of the benzene (B151609) ring have provided valuable insights into SAR. In a comparative study of antifungal activity against Candida albicans, derivatives with a 3,4-ethylenedioxy group demonstrated a stronger inhibitory effect than those with 3,4-methylenedioxy or 3,4-dimethoxy groups. mdpi.com The 3,4-dimethoxy series were found to be the weakest agents in this particular assay. mdpi.com These findings highlight the significant influence of the alkyloxy side chain composition at the 3,4-position on the antifungal activity of β-nitrostyrenes. mdpi.com

Table 1: Comparative Antimicrobial Activity of β-Nitrostyrene Derivatives against Candida albicans

| Compound | Aromatic Substituent | β-Carbon Substituent | Minimum Inhibitory Concentration (MIC) in μg/mL |

|---|---|---|---|

| 1 | 3,4-Dimethoxy | H | >128 |

| 2 | 3,4-Dimethoxy | CH₃ | 128 |

| 3 | 3,4-Dimethoxy | Br | 128 |

| 4 | 3,4-Ethylenedioxy | H | 64 |

| 5 | 3,4-Ethylenedioxy | CH₃ | 32 |

| 6 | 3,4-Ethylenedioxy | Br | 64 |

| 7 | 3,4-Methylenedioxy | H | 64 |

| 8 | 3,4-Methylenedioxy | CH₃ | 128 |

| 9 | 3,4-Methylenedioxy | Br | 128 |

Data sourced from a study on 3,4-dimethoxy-β-nitrostyrene derivatives. mdpi.com

Influence of Additional Methoxy (B1213986) Groups on Specific Bioactivities

The number and position of methoxy groups on the aromatic ring can have a pronounced effect on biological activity. For instance, in a study on the anti-leishmanial activity of β-nitrostyrene derivatives, 3,4-dimethoxy-β-nitrostyrene was found to be inactive. frontiersin.org The introduction of an additional methoxy group at the ortho position of 4-methoxy-β-methyl-β-nitrostyrene led to a decrease in activity. frontiersin.org Conversely, research on the vasorelaxant effects of nitrostyrenes showed that the introduction of a methoxy group to the aromatic ring of the parent compound, β-nitrostyrene, enhanced its potency. researchgate.net

Determination of β-Carbon Substituent Impacts on Pharmacological Efficacy

Modification of the substituent at the β-carbon of the nitrovinyl side chain is another critical factor influencing the pharmacological efficacy of these compounds. mdpi.com

The introduction of a methyl group at the β-position has been shown to enhance the antibacterial activity of some β-nitrostyrene derivatives, particularly against Gram-positive bacteria. researchgate.net However, in the context of antifungal activity against Candida albicans, the presence of a β-methyl or β-bromo group on the nitrovinyl chain of 3,4-methylenedioxy-β-nitrostyrene led to a decrease in the inhibitory effect compared to the unsubstituted analog. mdpi.com Interestingly, within the 3,4-ethylenedioxy series, the β-methyl substituted compound showed higher activity than the β-bromo substituted one. mdpi.com These findings indicate that the impact of β-carbon substitution is context-dependent and varies with the specific biological activity being assessed and the nature of the aromatic substituents.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3,4-Dimethoxy-β-nitrostyrene |

| 3,4-Dimethoxy-β-methyl-β-nitrostyrene |

| 3,4-Dimethoxy-β-bromo-β-nitrostyrene |

| 3,4-Ethylenedioxy-β-nitrostyrene |

| 3,4-Ethylenedioxy-β-methyl-β-nitrostyrene |

| 3,4-Ethylenedioxy-β-bromo-β-nitrostyrene |

| 3,4-Methylenedioxy-β-nitrostyrene |

| 3,4-Methylenedioxy-β-methyl-β-nitrostyrene |

| 3,4-Methylenedioxy-β-bromo-β-nitrostyrene |

| 4-Methoxy-β-methyl-β-nitrostyrene |

Correlation of Physicochemical Parameters with Biological Activity.researchgate.netmdpi.com

The biological activity of 3,4-dimethoxy-β-nitrostyrene and its derivatives is not solely dependent on their structure but also on their physicochemical properties. SPAR studies investigate the correlation between parameters like redox potential and computational descriptors with antimicrobial efficacy.

Investigation of Redox Potentials and their Relationship to Antimicrobial Efficacy.researchgate.netmdpi.com

A significant correlation has been established between the redox potentials of β-nitrostyrene derivatives and their antibacterial activity. nih.gov The nitro group in these compounds is a key pharmacophore, and its electrochemical behavior plays a crucial role in their mechanism of action. uc.pt The antibacterial activity has been shown to positively correlate with a more negative redox potential of the propenyl side chain compared to the ethenyl side chain. mdpi.comresearchgate.net This indicates that compounds that are more easily reduced tend to exhibit stronger antibacterial effects.

The nitroalkene moiety acts as a Michael acceptor, reacting with nucleophilic residues like cysteine thiols in enzymes and other proteins, which can disrupt essential cellular processes. mdpi.com The electrophilicity of the compound, which is related to its redox potential, influences the rate of these reactions. mdpi.com Studies have utilized techniques like differential pulse polarography, cyclic voltammetry, and square wave voltammetry to determine the standard redox potentials of these compounds at physiological pH. uc.pt The consistent finding across these studies is that the electronic properties, as quantified by redox potentials, are a key determinant of the antibacterial potency of this class of compounds. nih.gov

Table 2: Relationship between Redox Potential and Antimicrobial Activity

| Physicochemical Parameter | Correlation with Antimicrobial Activity | Implication |

|---|---|---|

| Redox Potential | Positive correlation with more negative potential. mdpi.comresearchgate.net | Compounds more susceptible to reduction exhibit higher efficacy. |

Derivation and Utilization of Computational Descriptors for Activity Prediction.benchchem.com

In addition to experimental physicochemical parameters, computational descriptors are increasingly used to predict the biological activity of β-nitrostyrene derivatives. acs.org These descriptors, derived from the molecular structure, can quantify various electronic, steric, and lipophilic properties. Quantitative Structure-Activity Relationship (QSAR) models employ these descriptors to build mathematical relationships that can predict the activity of new, unsynthesized compounds. nih.gov

For β-nitrostyrene derivatives, molecular docking studies have been instrumental in understanding their interaction with biological targets. mdpi.comnih.gov For example, docking simulations with protein tyrosine phosphatase 1B (PTP1B) have helped to identify key interactions, such as hydrogen bonding, that contribute to the inhibitory activity. mdpi.com The binding energies calculated from these simulations can serve as a descriptor to predict the potential of a compound as an inhibitor. mdpi.com

Furthermore, the absolute binding Gibbs free energies, calculated using molecular dynamics simulations, have shown a correlation with the inhibitory activity of β-nitrostyrene derivatives against targets like the SARS-CoV-2 3CL protease. researchgate.net The use of such computational descriptors allows for the high-throughput screening of virtual libraries of compounds, prioritizing the synthesis and testing of the most promising candidates. nih.gov This approach significantly accelerates the drug discovery process by focusing resources on compounds with a higher probability of success. acs.org Lipophilicity, often expressed as logP, is another critical descriptor that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. bohrium.com

Mechanistic Investigations of Biological Activities of 3,4 Dimethoxy β Nitrostyrene and Its Derivatives

Antimicrobial Mechanistic Studies

The antimicrobial effects of 3,4-dimethoxy-β-nitrostyrene and its analogs are a key area of research. These compounds exhibit activity against both fungal and bacterial pathogens, with distinct mechanisms of action.

Antifungal Activity Mechanisms with a Focus on Candida albicans Inhibition.mdpi.comresearchgate.net

Derivatives of 3,4-dimethoxy-β-nitrostyrene have demonstrated notable antifungal activity, particularly against the opportunistic human pathogen Candida albicans. mdpi.comresearchgate.net The minimum inhibitory concentrations (MICs) of these derivatives against C. albicans have been reported to range from 32 to 128 μg/mL. preprints.org Research suggests that the antifungal action is linked to the alkyloxy side chain at the 3,4 position of the aromatic ring. researchgate.net

A primary mechanism of antifungal activity involves the interruption of crucial cellular signaling pathways in Candida albicans. mdpi.com Evidence suggests that β-nitrostyrene derivatives act as inhibitors of protein tyrosine phosphatases (PTPs). researchgate.netnih.gov These enzymes are critical for a variety of cellular functions in eukaryotic organisms like C. albicans, including cell differentiation, gene transcription, and cell migration. mdpi.com

By inhibiting PTPs, these compounds can disrupt the mitogen-activated protein (MAP) kinase signaling cascades. preprints.org In C. albicans, the MAP kinase cascade is instrumental in the transition from a budding yeast form to a more invasive filamentous form. preprints.org The interruption of these signaling pathways is a key factor in the compound's antifungal efficacy.

The chemical structure of β-nitrostyrene derivatives allows them to function as tyrosine mimetics. mdpi.compreprints.org The nitrovinyl chain of β-nitrostyrene, in particular, acts as a phosphotyrosine mimetic. mdpi.compreprints.org This mimicry enables the compounds to interact with the active sites of protein tyrosine phosphatases, such as PTP1B. mdpi.compreprints.org This interaction, which can involve the formation of a covalent complex with cysteine residues at the active site, leads to the inhibition of the enzyme. preprints.org This inhibitory action on PTPs, which are essential for various cellular processes including cell wall synthesis and maintenance of cellular integrity, underscores the role of these compounds as tyrosine mimetics in their antifungal activity. mdpi.com

Elucidation of Cellular Signaling Pathway Interruption

Antibacterial Activity: Differential Potency Against Gram-Positive versus Gram-Negative Bacteria.mdpi.com

Studies have shown that β-nitrostyrene structures are often more effective against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.comresearchgate.net For instance, one derivative of 3,4-dimethoxy-β-nitrostyrene was found to be more potent against the Gram-positive bacterium Staphylococcus aureus than the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.compreprints.org Another related compound, MNS (3,4-Methylenedioxy-β-nitrostyrene), has shown inhibitory activity against both Gram-positive (Staphylococcus aureus and Enterococcus faecalis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria with a minimum inhibitory concentration (MIC) of 128 mg/L. selleckchem.com

A broader study on a related nitropropenyl benzodioxole (NPBD) compound revealed broad but variable activity against Gram-positive bacteria, with an average MIC of 10.5 ± 4.7 mg/L. nih.gov The same study showed greater variability in activity against Gram-negative pathogens, with MICs ranging from 0.125 to >512 mg/L. nih.gov

The primary molecular targets for the antibacterial activity of these compounds are believed to be bacterial protein tyrosine phosphatases (PTPs). nih.gov While bacterial PTPs share structural and sequential similarities with their eukaryotic counterparts, they are generally less specialized. preprints.orgresearchgate.net The inhibition of these enzymes disrupts various cellular processes, including nucleotide metabolism, transcription, cell integrity, and the synthesis and transport of extracellular polysaccharides. nih.gov

Enzyme Inhibition Mechanistic Investigations

The core mechanism behind the biological activities of 3,4-dimethoxy-β-nitrostyrene and its derivatives is their ability to inhibit specific enzymes. As discussed, a key target is protein tyrosine phosphatase 1B (PTP1B). mdpi.compreprints.org The nitrovinyl group of the β-nitrostyrene structure acts as a phosphotyrosine mimetic, allowing it to bind to the active site of PTP1B, specifically interacting with critical residues like Cys215. mdpi.compreprints.org Molecular docking studies have further suggested that these derivatives can interact with other residues in the active site, such as serine-216 and arginine-221. mdpi.comresearchgate.net

The inhibition of PTP1B, a negative regulator of insulin (B600854) signaling pathways, highlights a potential for these compounds beyond antimicrobial applications. mdpi.comresearchgate.net It is important to note that while some derivatives show potent inhibitory effects, modifications to the structure, such as the introduction of a β-methyl or β-bromine group, can influence the inhibitory activity. mdpi.com

| Compound/Derivative | Organism | Activity/Finding |

| 3,4-dimethoxy-β-nitrostyrene derivatives | Candida albicans | Antifungal activity with MICs ranging from 32 to 128 μg/mL. preprints.org |

| 3,4-dimethoxy-β-nitrostyrene derivative | Staphylococcus aureus (Gram-positive) | More potent activity compared to P. aeruginosa. mdpi.compreprints.org |

| 3,4-dimethoxy-β-nitrostyrene derivative | Pseudomonas aeruginosa (Gram-negative) | Less potent activity compared to S. aureus. mdpi.compreprints.org |

| MNS (3,4-Methylenedioxy-β-nitrostyrene) | Gram-positive and Gram-negative bacteria | MIC of 128 mg/L. selleckchem.com |

| Nitropropenyl benzodioxole (NPBD) | Gram-positive bacteria | Average MIC of 10.5 ± 4.7 mg/L. nih.gov |

| Nitropropenyl benzodioxole (NPBD) | Gram-negative bacteria | MICs ranging from 0.125 to >512 mg/L. nih.gov |

| Enzyme | Inhibitor | Mechanism |

| Protein Tyrosine Phosphatase 1B (PTP1B) | β-nitrostyrene derivatives | Act as phosphotyrosine mimetics, binding to the active site. mdpi.compreprints.org |

| Protein Tyrosine Phosphatases (PTPs) | β-nitrostyrene derivatives | Inhibition disrupts cellular signaling pathways. researchgate.netnih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a significant target for therapeutic intervention in various diseases due to its role as a key negative regulator in several signaling pathways. researchgate.netresearchgate.net The inhibition of this enzyme by 3,4-Dimethoxy-β-nitrostyrene and its derivatives has been a subject of molecular docking studies to understand the interaction mechanisms at a molecular level. mdpi.com These studies suggest that β-nitrostyrene derivatives have the potential to act as PTP1B inhibitors. researchgate.netmdpi.com

Molecular docking simulations have provided insights into the binding modes of 3,4-Dimethoxy-β-nitrostyrene derivatives within the catalytic site of PTP1B. mdpi.com The active site of PTP1B contains critical amino acid residues, including Cysteine-215 (Cys215) and Arginine-221 (Arg221), which are essential for its catalytic function. researchgate.netmdpi.compreprints.org Docking analyses revealed that derivatives of 3,4-Dimethoxy-β-nitrostyrene can form hydrogen bonds with residues Serine-216 (Ser216) and Arg221, positioning them within the active site of the enzyme. mdpi.compreprints.orgresearchgate.net The interaction with these key residues suggests a potential mechanism for the inhibitory activity of these compounds. One study highlighted 3,4-ethylenedioxy-β-methyl-β-nitrostyrene as a particularly promising potential PTP1B inhibitor based on these interactions. researchgate.netmdpi.com

Binding Energies of 3,4-Dimethoxy-β-nitrostyrene Derivatives with PTP1B

This table displays the calculated binding energies from molecular docking studies, indicating the binding affinity of various derivatives to the PTP1B active site. Lower binding energy values suggest a more favorable interaction.

| Compound | Binding Energy (kcal/mol) |

|---|---|

| 3,4-dimethoxy-β-nitrostyrene | -6.19 |

| 3,4-dimethoxy-β-methyl-β-nitrostyrene | -6.42 |

| 3,4-dimethoxy-β-bromo-β-nitrostyrene | -6.28 |

| 3,4-ethylenedioxy-β-nitrostyrene | -6.52 |

| 3,4-ethylenedioxy-β-methyl-β-nitrostyrene | -6.83 |

| 3,4-ethylenedioxy-β-bromo-β-nitrostyrene | -6.64 |

| 3,4-methylenedioxy-β-nitrostyrene | -6.23 |

| 3,4-methylenedioxy-β-methyl-β-nitrostyrene | -6.44 |

| 3,4-methylenedioxy-β-bromo-β-nitrostyrene | -6.32 |

PTP1B is a well-established negative regulator of the insulin signaling pathway. researchgate.netmdpi.com The enzyme acts by dephosphorylating phosphotyrosine residues on the insulin receptor and its substrates, which leads to a dampening of the insulin signal. researchgate.netresearchgate.net Overexpression or increased activity of PTP1B is implicated in the pathophysiology of type 2 diabetes and other metabolic diseases. researchgate.netmdpi.com Consequently, inhibiting PTP1B is considered an attractive therapeutic strategy for managing type 2 diabetes. researchgate.netmdpi.compreprints.org The potential of 3,4-Dimethoxy-β-nitrostyrene derivatives to inhibit PTP1B suggests their value as lead compounds in the development of new treatments for insulin resistance and related conditions. researchgate.netmdpi.com

The active residues of PTP1B, Cys215 and Arg221, are not only pivotal in human metabolic regulation but also play a key role in signaling pathways that control various cell functions in microorganisms. researchgate.netmdpi.compreprints.org Research indicates that some β-nitrostyrene derivatives exhibit antifungal activity, particularly against Candida albicans. mdpi.com The proposed mechanism for this antimicrobial action involves the inhibition of protein tyrosine phosphatases (PTPs) in these organisms, which interferes with essential cellular signaling processes like cell differentiation and migration. mdpi.comnih.gov This dual relevance underscores the potential of PTP1B inhibitors, such as derivatives of 3,4-Dimethoxy-β-nitrostyrene, as a structural framework for developing agents that could address both metabolic disorders and certain microbial infections. researchgate.netmdpi.com

Therapeutic Implications for Insulin Signaling Pathways and Type 2 Diabetes Research

SARS-CoV-2 3CL Protease Inhibition (for β-Nitrostyrene Derivative Class)

The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.govresearchgate.net A study investigating a series of β-nitrostyrene derivatives identified their potential as inhibitors of this viral protease. nih.gov While some derivatives showed significant inhibitory activity, 3,4-dimethoxy-β-nitrostyrene was found to have lower activity compared to other tested compounds in the series. nih.gov

In the study of β-nitrostyrene derivatives against SARS-CoV-2 3CLpro, specific functional groups were identified as being critical for the inhibitory activity. nih.gov Molecular docking studies revealed that the nitro group (β-NO2) on the vinyl side chain plays a significant role. nih.govnih.gov This group acts as a hydrogen bond donor, which is a key interaction for binding to the enzyme's active site. nih.gov The research showed that derivatives with strong electron-withdrawing groups on the aromatic ring, such as 4-nitro-β-nitrostyrene, exhibited the most potent inhibitory effects, highlighting the importance of the electronic properties of the substituents in driving the activity. nih.govnih.gov

The binding of β-nitrostyrene derivatives to the SARS-CoV-2 3CL protease is stabilized by a combination of specific molecular interactions. nih.gov A predominant interaction involves the formation of hydrogen bonds between the β-nitro group of the ligand and the backbone N-H of the amino acid residue Glycine-143 (GLY-143) in the enzyme's active site. nih.govresearchgate.netnih.gov In addition to hydrogen bonding, π-π stacking interactions contribute significantly to the binding affinity. nih.gov These interactions occur between the aryl ring of the β-nitrostyrene derivative and the imidazole (B134444) ring of the Histidine-41 (HIS-41) residue of the protease. nih.govresearchgate.netnih.gov Together, these bonding and stacking forces anchor the inhibitor within the active site, disrupting the normal function of the enzyme. nih.gov

Inhibitory Activity of β-Nitrostyrene Derivatives against SARS-CoV-2 3CLpro

This table presents the half-maximal inhibitory concentration (IC50) values for various β-nitrostyrene derivatives against the SARS-CoV-2 3CL protease. A lower IC50 value indicates greater potency.

| Compound | IC50 (µM) |

|---|---|

| 4-nitro-β-nitrostyrene | 0.7297 |

| 2-bromo-β-nitrostyrene | 1.5810 |

| β-nitrostyrene | 10.7800 |

| 4-cyano-β-nitrostyrene | 14.0700 |

| 4-dimethoxyl-β-nitrostyrene | 24.3200 |

| 3,4-dimethoxy-β-nitrostyrene | 25.6800 |

| 4-fluoro-β-nitrostyrene | 31.4300 |

Identification of Key Functional Groups Driving Inhibitory Activity

Identification of the Nitroethenyl Side Chain as a Key Pharmacophore

The nitroethenyl group attached to an aromatic ring is a critical structural feature, or pharmacophore, responsible for the diverse biological activities observed in β-nitrostyrene derivatives. frontiersin.orgmdpi.comresearchgate.netresearchgate.net This assertion is supported by structure-activity relationship (SAR) studies which have demonstrated that the presence and configuration of this side chain are essential for the compounds' efficacy.

Research has consistently shown that analogues of 3,4-dimethoxy-β-nitrostyrene lacking the nitrovinyl side chain are devoid of significant biological activity. For instance, in studies investigating the inhibition of the NLRP3 inflammasome, derivatives without the nitrovinyl moiety failed to inhibit NLRP3-mediated caspase-1 cleavage and IL-1β secretion. nih.govnih.gov Conversely, compounds that retained the nitrovinyl group, such as trans-β-nitrostyrene, demonstrated inhibitory activity. nih.gov

The electrophilic nature of the nitroalkene is fundamental to its mechanism of action. It can act as a Michael acceptor, reacting with nucleophilic residues like the catalytic cysteine in protein tyrosine phosphatases (PTPs). The nitrovinyl chain serves as a phosphotyrosine mimetic, enabling it to bind to the active site of enzymes like PTP1B. mdpi.compreprints.org This interaction is crucial for the inhibition of these enzymes, which play significant roles in various cellular signaling pathways.

Furthermore, modifications to the nitroethenyl side chain, such as the introduction of a methyl or bromo group at the β-position, have been shown to modulate the biological activity of these compounds. mdpi.com For example, the antibacterial activity of these derivatives has been shown to be influenced by the redox potential of the propenyl versus the ethenyl side chain. researchgate.net The collective evidence strongly indicates that the nitroethenyl side chain is the indispensable pharmacophore for the biological effects of this class of compounds. researchgate.netnih.gov

Broad-Spectrum Bioactivity Research for β-Nitrostyrene Derivatives

Derivatives of β-nitrostyrene, including 3,4-dimethoxy-β-nitrostyrene, have been the subject of extensive research, revealing a wide array of biological activities. oncotarget.com These compounds have demonstrated potential as anti-proliferative, anticancer, anti-leishmanial, antiplatelet, and anti-inflammatory agents. frontiersin.orgplos.org

β-Nitrostyrene derivatives have been shown to inhibit the proliferation of various cancer cells and induce apoptosis. oncotarget.commdpi.com Their anticancer mechanisms are multifaceted and involve the modulation of several key cellular pathways. One of the primary mechanisms is the inhibition of protein tyrosine phosphatases (PTPs) and protein phosphatase 2A (PP2A). plos.orgresearchgate.net By acting as tyrosine mimetics, these compounds can inhibit PTPs like PTP1B, which are involved in cancer-related signaling pathways. mdpi.comnih.gov

Some derivatives have been found to suppress the PI3K/AKT and STAT3 signaling pathways, which are crucial for cancer cell viability and migration. plos.org For example, the synthetic derivative CYT-Rx20 has been shown to inhibit the growth and metastasis of esophageal cancer by targeting these pathways. plos.org In colorectal cancer cells, the same compound was found to reduce cell viability and induce DNA damage. oncotarget.com Other derivatives have been reported to inhibit β1 integrin and surface protein disulfide isomerase, leading to the suppression of breast cancer cell adhesion and migration. oncotarget.com

The induction of apoptosis is a common outcome of treatment with β-nitrostyrene derivatives. plos.org This can occur through the activation of caspase cascades and the cleavage of poly(ADP-ribose) polymerase (PARP). plos.org Some derivatives induce the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway. oncotarget.complos.org Furthermore, certain derivatives can synergize with other agents, such as TNFα, to induce apoptosis by inhibiting the NF-κB survival pathway. nih.gov

Table 1: Investigated Anti-proliferative and Anticancer Activities of β-Nitrostyrene Derivatives

| Derivative | Cancer Cell Line(s) | Observed Effects |

|---|---|---|

| CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) | Esophageal Cancer Cells | Induced cytotoxicity, apoptosis, and inhibited migration and invasion via suppression of PI3K/AKT and STAT3 pathways. plos.org |

| CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) | Colorectal Cancer Cells | Reduced cell viability and induced DNA damage. oncotarget.com |

| 3,4-methylenedioxy-β-nitrostyrene | Breast Cancer Cells | Inhibited β1 integrin and surface protein disulfide isomerase, suppressing cell adhesion and migration. oncotarget.com |

| NTS1 and NTS2 | Ehrlich Ascitic Tumor Cells | Induced apoptosis through cytochrome c release and caspase activation. plos.org |

Several β-nitrostyrene derivatives have demonstrated significant activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. frontiersin.orgnih.gov In vitro studies have shown that certain compounds are highly active against both the promastigote and intracellular amastigote forms of the parasite, with IC50 values in the nanomolar range, comparable to the standard drug Amphotericin B. frontiersin.orgnih.gov

The anti-leishmanial activity is attributed to the ability of these compounds to interfere with the metabolic pathways of the Leishmania parasites. For instance, peptidyl β-nitrostyrenes have been synthesized and evaluated as inhibitors of cysteine proteases, which are essential for the survival of Leishmania parasites. researchgate.net The promising activity and cost-effective synthesis of these compounds make them potential candidates for the development of new anti-leishmanial drugs. researchgate.net

Table 2: In Vitro Anti-leishmanial Activity of Selected β-Nitrostyrene Derivatives against L. donovani

| Compound ID | IC50 (nM) against Promastigotes | IC50 (nM) against Amastigotes |

|---|---|---|

| 9 | 23.40 ± 0.71 | 30.5 ± 3.42 |

| 12 | 37.83 ± 3.74 | 21.46 ± 0.96 |

| 14 | 40.50 ± 1.47 | 26.43 ± 2.71 |

| 18 | 55.66 ± 2.84 | 61.63 ± 8.02 |

| Amphotericin B (Standard) | 19.60 ± 1.71 | 27.83 ± 3.26 |

Data from Shafi et al., 2016. frontiersin.orgnih.gov

Notably, 3,4-dimethoxy-β-nitrostyrene itself was found to be inactive in these particular anti-leishmanial screens, highlighting the importance of specific substitutions on the aromatic ring and the β-carbon for this activity. frontiersin.org

β-Nitrostyrene derivatives have been identified as potent inhibitors of platelet aggregation. researchgate.netnih.gov This activity is primarily mediated through the inhibition of protein tyrosine kinases, which are crucial for platelet activation signaling. airitilibrary.com Compounds like 3,4-methylenedioxy-β-nitrostyrene (MNS) and its derivatives have been shown to effectively inhibit platelet aggregation induced by various agonists. researchgate.netnih.gov

The mechanism of action involves the prevention of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) activation, a key step in the final common pathway of platelet aggregation. researchgate.net Furthermore, these compounds have been observed to reduce platelet adhesion to cancer cells, suggesting a potential role in preventing cancer metastasis, a process where platelet-cancer cell interactions are critical. nih.gov The inhibitory effects of β-nitrostyrene derivatives on platelet function suggest they could be a novel class of antiplatelet agents for cardiovascular therapies. nih.gov

Certain β-nitrostyrene derivatives have been identified as specific inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. nih.govnih.gov 3,4-methylenedioxy-β-nitrostyrene (MNS) was found to inhibit NLRP3 activation without affecting other inflammasomes like NLRC4 or AIM2. nih.govnih.govmdpi.com

The mechanism of inhibition involves the direct targeting of the NLRP3 protein. nih.gov MNS prevents the assembly of the NLRP3 inflammasome by blocking NLRP3-mediated ASC speck formation and oligomerization. nih.govnih.gov This is achieved through the inhibition of the ATPase activity of NLRP3. nih.govpreprints.org The nitrovinyl group of MNS is essential for this inhibitory activity, as it is believed to interact with the NACHT and leucine-rich repeat (LRR) domains of NLRP3. nih.govpreprints.org The ability to specifically inhibit the NLRP3 inflammasome makes these compounds valuable tools for studying inflammatory diseases and potential therapeutic leads. nih.govdntb.gov.ua

The induction of apoptosis, or programmed cell death, is a hallmark of the anticancer activity of β-nitrostyrene derivatives. nih.gov The nitroethenyl moiety has been identified as the key structural element responsible for this pro-apoptotic effect. nih.gov

The mechanisms underlying apoptosis induction are diverse. As previously mentioned, the inhibition of protein tyrosine phosphatases and protein phosphatase 2A is a significant contributor. plos.orgresearchgate.net This leads to the disruption of signaling pathways that promote cell survival. Another key mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to DNA damage and mitochondrial dysfunction. oncotarget.com

Several studies have demonstrated that β-nitrostyrene derivatives trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol. oncotarget.complos.org This, in turn, activates the caspase cascade, including caspase-3 and caspase-9, leading to the execution of the apoptotic program. nih.govplos.org In some cancer cells, these compounds have been shown to cause chromatin condensation and membrane blebbing, which are classic morphological features of apoptosis. plos.org Furthermore, the inhibition of pro-survival pathways like NF-κB can sensitize cancer cells to apoptosis induced by other stimuli. nih.gov

Computational Chemistry and Molecular Modeling for 3,4 Dimethoxy β Nitrostyrene

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity Based on Molecular Descriptors

Predictive models, particularly those based on Quantitative Structure-Activity Relationships (QSAR) and Structure-Property-Activity Relationships (SPAR), are fundamental tools in computational drug design. These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For 3,4-Dimethoxy-β-nitrostyrene and its derivatives, these models are developed by correlating molecular descriptors—numerical values that quantify different aspects of a molecule's structure—with measured biological activities, such as antimicrobial or enzyme inhibitory effects. plos.org

The initial step in developing a predictive model involves synthesizing a series of related compounds, such as derivatives of 3,4-Dimethoxy-β-nitrostyrene, and evaluating their biological activity. mdpi.com For instance, the antifungal activity of a series of 3,4-dimethoxy-β-nitrostyrene derivatives against Candida albicans has been systematically evaluated, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 μg/mL. mdpi.com This experimental data forms the basis for the QSAR model. mdpi.comresearchgate.net

Molecular descriptors are then calculated for each compound. These can range from simple constitutional descriptors (e.g., molecular weight) to more complex 3D descriptors that describe the molecule's shape and electronic properties. mlsu.ac.in In studies involving β-nitrostyrene derivatives, researchers have identified the nitroethenyl side chain as a key pharmacophore, or the essential part of the molecule for its biological activity. preprints.org Modifications to the aromatic ring or the β-carbon of the nitrovinyl group lead to changes in the molecular descriptors, which in turn influence the biological activity. mdpi.com

For example, a study on 3,4-dimethoxy-β-nitrostyrene derivatives showed that modifying the 3,4-alkyloxy side chain significantly influenced their antifungal activity. mdpi.com The data from such studies, as illustrated in the table below, is crucial for building robust predictive models.

| Compound | Substituent at β-carbon | Substituents at 3,4-position | MIC against C. albicans (μg/mL) |

|---|---|---|---|

| 3,4-Dimethoxy-β-nitrostyrene | H | Dimethoxy | 128 |

| 3,4-Dimethoxy-β-methyl-β-nitrostyrene | Methyl | Dimethoxy | 128 |

| 3,4-Ethylenedioxy-β-nitrostyrene | H | Ethylenedioxy | 64 |

| 3,4-Ethylenedioxy-β-methyl-β-nitrostyrene | Methyl | Ethylenedioxy | 32 |

| 3,4-Ethylenedioxy-β-bromo-β-nitrostyrene | Bromo | Ethylenedioxy | 32 |

| 3,4-Methylenedioxy-β-nitrostyrene | H | Methylenedioxy | 64 |

This table is adapted from a study on the antimicrobial activity of 3,4-dimethoxy-β-nitrostyrene derivatives. mdpi.com

By applying statistical methods like linear regression analysis, researchers can develop a QSAR equation that predicts the biological activity (e.g., log(1/MIC)) based on the values of the most relevant molecular descriptors. researchgate.net These models allow for the virtual screening of new, unsynthesized compounds, prioritizing those with the highest predicted activity for synthesis and testing, thereby saving time and resources. frontiersin.org

Integration of Structural Features and Physicochemical Parameters in Predictive Models

The predictive power of QSAR and SPAR models is enhanced by integrating detailed structural features and calculated physicochemical parameters. researchgate.net This approach provides a more comprehensive understanding of how a molecule's properties govern its interaction with biological targets.

Structural Features: A complete conformational analysis using theoretical methods like ab initio molecular orbital calculations is often performed to gather detailed structural information. This analysis helps establish the preferred three-dimensional arrangement of the atoms in space. For β-nitrostyrene derivatives, key structural considerations include:

Aromatic Ring Substitution: The nature and position of substituents on the benzene (B151609) ring, such as the 3,4-dimethoxy groups, create diverse electronic environments that can be transmitted through the conjugated system to the nitro group. Studies have found that replacing the dimethoxy group with a 3,4-ethylenedioxy group can lead to a stronger inhibitory effect against certain fungal strains. mdpi.com

Vinyl Side Chain Modification: Adding a substituent, like a methyl group, to the β-carbon of the vinyl side chain can influence the molecule's steric and conformational profile. In some cases, this modification was found to decrease the antifungal inhibitory effect, while in others, β-methyl substitution led to higher activity. mdpi.comresearchgate.net

Physicochemical Parameters: Simultaneously, relevant physicochemical parameters are calculated or experimentally determined to be used as descriptors in the predictive models.

Lipophilicity: The partition coefficient (log P) is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes. mlsu.ac.in

Electronic Properties: Redox potentials (Ep) are crucial for understanding the electronic characteristics of the β-nitrostyrene system. SPAR analyses have revealed a clear correlation between the redox potentials and the antibacterial activity of β-nitrostyrene derivatives. researchgate.net

Binding Energy: Molecular docking simulations are a powerful tool for predicting how a ligand (like 3,4-dimethoxy-β-nitrostyrene) will bind to the active site of a protein target, such as protein tyrosine phosphatase 1B (PTP1B). mdpi.comresearchgate.net These simulations calculate a binding energy, which estimates the strength of the interaction. A lower (more negative) binding energy suggests a more stable ligand-protein complex and potentially higher inhibitory activity. preprints.org For instance, docking studies showed that derivatives of 3,4-dimethoxy-β-nitrostyrene could form hydrogen bonds with key residues like Serine-216 and Arginine-221 in the PTP1B active site. mdpi.com

The calculated binding energies for a series of derivatives can be used as a descriptor in a QSAR model, directly linking a computationally derived parameter to biological function.

| Compound | Binding Energy with PTP1B (kcal/mol) |

|---|---|

| 3,4-Dimethoxy-β-nitrostyrene | -7.23 |

| 3,4-Dimethoxy-β-methyl-β-nitrostyrene | -7.66 |

| 3,4-Ethylenedioxy-β-nitrostyrene | -7.85 |

| 3,4-Ethylenedioxy-β-methyl-β-nitrostyrene | -8.29 |

| 3,4-Ethylenedioxy-β-bromo-β-nitrostyrene | -8.81 |

| 3,4-Methylenedioxy-β-nitrostyrene | -7.51 |

This table is adapted from a molecular docking study of 3,4-dimethoxy-β-nitrostyrene derivatives with the PTP1B enzyme. mdpi.com

By integrating these detailed structural and physicochemical parameters, researchers can build highly refined predictive models that not only forecast the biological activity of new 3,4-dimethoxy-β-nitrostyrene analogs but also provide insights into the molecular mechanisms underlying their function. researchgate.net

Advanced Analytical Characterization Methodologies for Research on 3,4 Dimethoxy β Nitrostyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3,4-Dimethoxy-β-nitrostyrene. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In the ¹H NMR spectrum of a related compound, 3,4-dimethoxy-β-methyl-β-nitrostyrene, specific chemical shifts (δ) are observed that confirm the placement of the methoxy (B1213986) and nitrovinyl groups. For instance, the protons of the two methoxy groups appear as singlets at approximately 3.80 and 3.82 ppm. The aromatic protons show distinct signals corresponding to their positions on the benzene (B151609) ring, while the vinylic proton resonates further downfield.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. scribd.com The spectrum of 3,4-dimethoxy-β-methyl-β-nitrostyrene shows distinct peaks for the methoxy carbons around 55.6 and 55.7 ppm. The carbons of the benzene ring and the vinyl group also have characteristic chemical shifts, allowing for unambiguous assignment of the entire carbon framework. scribd.com The combination of ¹H and ¹³C NMR, including the analysis of coupling constants, allows for a complete and detailed elucidation of the molecule's structure. scribd.comresearchgate.net

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| CH₃ (β-methyl) | 2.44 (s, 3H) | 14.0 |

| 3-OCH₃ | 3.80 (s, 3H) | 55.7 |

| 4-OCH₃ | 3.82 (s, 3H) | 55.6 |

| H-5 | 7.08 (d, J=8.5 Hz, 1H) | 111.8 or 113.9 |

| H-2 | 7.22 (s, 1H) | 111.8 or 113.9 |

| H-6 | 7.23 (d, J=8.5 Hz, 1H) | 124.3 |

| H (vinylic) | 8.08 (s, 1H) | 133.8 |

| C-1 | - | 124.4 |

| C-β | - | 145.6 |

| C-4 | - | 148.7 |

| C-3 | - | 150.7 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of 3,4-Dimethoxy-β-nitrostyrene, as well as to study its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the precise molecular formula.

For 3,4-Dimethoxy-β-nitrostyrene, the molecular formula is C₁₀H₁₁NO₄, with a molecular weight of approximately 209.20 g/mol . nist.gov In one study, HRMS analysis of a synthesized sample yielded a [M+Na]⁺ ion at m/z 244.0575, which is very close to the calculated value of 244.0586 for C₁₁H₁₁NO₄Na. mdpi.com Electron Ionization Mass Spectrometry (EI-MS) of the related 3,4-dimethoxy-β-methyl-β-nitrostyrene shows a molecular ion peak (M⁺•) at m/z 223. The fragmentation pattern provides further structural confirmation, with significant fragments observed at m/z 176, 165, 161, and others, corresponding to the loss of various functional groups.

| Compound | Technique | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxy-β-nitrostyrene | HRMS | 244.0575 ([M+Na]⁺) | - | mdpi.com |

| 3,4-Dimethoxy-β-methyl-β-nitrostyrene | EI-MS | 223 (M⁺•) | 176, 165, 161, 146, 131, 119, 103, 91, 77, 65 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in the 3,4-Dimethoxy-β-nitrostyrene molecule. researchgate.net The FT-IR spectrum provides a unique fingerprint based on the vibrational frequencies of the bonds within the molecule.

Key vibrational bands in the FT-IR spectrum of 3,4-Dimethoxy-β-nitrostyrene confirm its structure. scielo.br The presence of the nitro group (NO₂) is indicated by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically found around 1589 cm⁻¹ and 1342 cm⁻¹. scielo.br The C-O stretching of the methoxy groups is observed at approximately 1265 cm⁻¹. scielo.br Additionally, peaks corresponding to the aromatic C-H stretching (around 3116 cm⁻¹) and C=C stretching of the benzene ring (around 1496 cm⁻¹) are also present. scielo.br These spectral features collectively provide strong evidence for the presence of all the key functional moieties in the molecule. mdpi.comuc.pt

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3116 |

| Aliphatic C-H Stretch (OCH₃) | 2931 |

| Asymmetric NO₂ Stretch | 1589 |

| Aromatic C=C Stretch | 1496 |

| Symmetric NO₂ Stretch | 1342 |

| C-O Stretch (Methoxy) | 1265 |

Application of Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic techniques are essential for both monitoring the progress of the synthesis of 3,4-Dimethoxy-β-nitrostyrene and for the purification of the final product.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to follow the course of the reaction, for instance, in the nitroaldol condensation (Henry reaction) used to synthesize β-nitrostyrene derivatives. mdpi.com By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of reactants and the formation of the product can be visualized.

For purification, column chromatography is widely employed. mdpi.com The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, such as a mixture of n-hexane and chloroform, to separate the desired compound from unreacted starting materials and byproducts. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for both purification and purity assessment. researchgate.net An HPLC method using a polystyrene-divinyl-benzene (PS-DVB) column with a gradient elution of acetonitrile (B52724) and water has been developed to separate β-nitrostyrene derivatives from related substances like benzaldehyde (B42025) and nitroethane. researchgate.net This method provides excellent resolution and is suitable for routine quality control analysis. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.